molecular formula C21H20ClN3O4S B11217538 N-[2-(4-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

N-[2-(4-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Cat. No.: B11217538
M. Wt: 445.9 g/mol
InChI Key: SJAVFZCZGRCDKB-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a quinazoline derivative featuring a fused [1,3]dioxolo ring system and a sulfanylidene (S=) substituent at position 5. The compound’s structure includes a butanamide chain at position 7, linked to an N-substituted 4-chlorophenylethyl group. Quinazoline derivatives are widely studied for their biological activities, including kinase inhibition, antimicrobial effects, and anticancer properties.

Properties

Molecular Formula

C21H20ClN3O4S

Molecular Weight

445.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

InChI

InChI=1S/C21H20ClN3O4S/c22-14-5-3-13(4-6-14)7-8-23-19(26)2-1-9-25-20(27)15-10-17-18(29-12-28-17)11-16(15)24-21(25)30/h3-6,10-11H,1-2,7-9,12H2,(H,23,26)(H,24,30)

InChI Key

SJAVFZCZGRCDKB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCC(=O)NCCC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide typically involves multi-step organic reactions. The process begins with the preparation of the core quinazolinone structure, followed by the introduction of the dioxolo group and the chlorophenyl ethyl side chain. The final step involves the formation of the butanamide linkage under controlled conditions, often using amide coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-[2-(4-chlorophenyl)ethyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide exerts its effects involves interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular pathways. The exact molecular targets and pathways are still under investigation, but they likely involve modulation of oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The target compound shares a [1,3]dioxolo[4,5-g]quinazolin core with the structurally related compound 4-[6-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-8-oxo-2H-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-[(4-methoxyphenyl)methyl]butanamide (K284-5606, ). Critical distinctions include:

  • Sulfanyl/Sulfanylidene Groups: The target compound features a sulfanylidene (S=) group at position 6, whereas K284-5606 has a sulfanyl (-S-) group substituted with a cyclohexylamino-oxoethyl chain.
  • Aromatic Substituents : The target compound’s 4-chlorophenylethyl group contrasts with K284-5606’s 4-methoxyphenylmethyl group. Chlorine (electron-withdrawing) vs. methoxy (electron-donating) substituents alter electronic effects and lipophilicity.
  • Bulk and Solubility: K284-5606’s cyclohexylamino group introduces steric bulk, likely reducing aqueous solubility compared to the target compound’s simpler phenylethyl chain.

Physicochemical Properties (Estimated and Reported)

Property Target Compound (Estimated) K284-5606 (Reported)
Molecular Weight ~580 g/mol 598.68 g/mol
logP (Lipophilicity) ~3.5 (higher due to Cl substituent) 4.2 (bulky cyclohexyl reduces logP)
Aqueous Solubility Low (estimated) 0.12 mg/mL
Key Substituents 4-Chlorophenylethyl, sulfanylidene 4-Methoxyphenylmethyl, cyclohexylamino-sulfanyl

Implications of Structural Variations

  • Reactivity : Sulfanylidene’s electrophilicity may confer stronger target binding but increase off-target interactions compared to K284-5606’s substituted sulfanyl group.
  • Synthetic Complexity: K284-5606’s cyclohexylamino-oxoethyl chain requires multi-step synthesis, whereas the target compound’s simpler structure may offer synthetic advantages.

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a complex organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth analysis of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C23H24ClN3O4SC_{23}H_{24}ClN_{3}O_{4}S, with a molecular weight of approximately 474.0 g/mol. It features a unique structure comprising a chlorophenyl group, a dioxoloquinazolinyl moiety, and a butanamide chain. The presence of these functional groups contributes to its biological activity.

Property Details
Molecular FormulaC23H24ClN3O4SC_{23}H_{24}ClN_{3}O_{4}S
Molecular Weight474.0 g/mol
IUPAC NameThis compound
InChI KeyUZGOLIWUPVJUBO-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of the Dioxoloquinazolinyl Core : This involves cyclization reactions using appropriate precursors.
  • Introduction of the Chlorophenyl Group : This can be achieved through electrophilic aromatic substitution.
  • Formation of the Butanamide Chain : This step often utilizes acylation reactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell wall synthesis or inhibition of key metabolic pathways.

Anticancer Activity

This compound has been investigated for its anticancer potential. Studies show that it may inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation and apoptosis.

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF-7 and HeLa). The results indicated that the compound exhibited IC50 values in the micromolar range, suggesting potent anticancer activity.

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to biological effects such as:

  • Inhibition of Enzyme Activity : By binding to active sites on enzymes, it can prevent substrate conversion.
  • Receptor Modulation : Altering receptor activity can impact signaling pathways involved in cell growth and survival.

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of similar compounds to optimize their efficacy and reduce toxicity. The findings suggest that modifications to the chlorophenyl group or dioxoloquinazolinyl moiety can enhance biological activity.

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